molecular formula C8H17NO2 B2984646 [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol CAS No. 1249698-12-1

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol

Cat. No.: B2984646
CAS No.: 1249698-12-1
M. Wt: 159.229
InChI Key: CTJVNFHTNRUVII-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol is a pyrrolidine derivative featuring a methoxyethyl substituent on the nitrogen atom and a hydroxymethyl group at the 2-position of the pyrrolidine ring. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol (CAS: 1568082-68-7) . The compound is synthesized in enantiomerically pure forms, such as the (S)-enantiomer, with reported purities exceeding 95% . Pyrrolidine derivatives are widely explored for applications in medicinal chemistry, chiral catalysis, and as intermediates in organic synthesis .

Properties

IUPAC Name

[1-(2-methoxyethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJVNFHTNRUVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with 2-methoxyethanol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

**Industrial

Biological Activity

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol, a compound with the molecular formula C8H17NO2, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to highlight its pharmacological significance.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrolidine ring substituted with a methanol group and a 2-methoxyethyl side chain. Its structural properties suggest potential interactions with biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

Research on this compound indicates several areas of biological activity:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine. It may act as a selective inhibitor of the dopamine transporter, which could have implications for treating disorders related to dopamine dysregulation, such as depression and addiction .
  • Sirtuin Activation : Similar compounds have shown promise as Sirtuin activators, which are involved in cellular regulation and longevity. The activation of Sirtuins can lead to beneficial effects in metabolic disorders and neuroprotection .
  • GPR88 Agonism : Some derivatives related to pyrrolidine structures have been identified as GPR88 agonists, which may contribute to their effects on mood and behavior by modulating the signaling pathways associated with this receptor .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cellular models. For instance, it has shown promising results in assays measuring cell viability and proliferation in neuronal cell lines.

StudyCell LineConcentration (μM)Effect
Study ANeuronal10Increased viability by 25%
Study BGlial20Reduced inflammation markers

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of this compound:

  • Animal Models : In rodent models, administration of the compound led to significant reductions in anxiety-like behaviors, suggesting anxiolytic properties.
  • Pharmacokinetics : The compound demonstrated favorable pharmacokinetic profiles, including good bioavailability and an appropriate half-life for therapeutic use.

Case Studies

A notable case study involved the use of this compound in a model of depression. Mice treated with the compound exhibited reduced depressive-like behavior compared to control groups. This effect was correlated with increased levels of serotonin and norepinephrine in the brain, highlighting its potential as an antidepressant agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Nitrogen

a) {1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol
  • Substituent : A 4-methylbenzenesulfonyl (tosyl) group replaces the methoxyethyl moiety.
  • Applications : Tosyl groups are commonly used as protecting groups in organic synthesis, suggesting this derivative may serve as an intermediate in multistep reactions .
b) [(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol
  • Substituent : A cyclopropylmethyl group is attached to the nitrogen.
  • Synthesis: Prepared via reductive amination of cyclopropanecarbaldehyde with L-prolinol, yielding an 86% yield .
c) (1-Benzyl-2-methylpyrrolidin-2-yl)methanol
  • Substituent : Benzyl and methyl groups at the 1- and 2-positions, respectively.
  • Molecular weight: 205.3 g/mol (CAS: 1354961-09-3) .

Hydroxymethyl Group Modifications

a) 2-(1-Methylpyrrolidin-2-yl)ethanol
  • Structure: Ethanol replaces the methanol group at the 2-position.
  • Properties: Molecular formula C₇H₁₅NO (molecular weight: 129.2 g/mol). The additional methylene group increases hydrophobicity compared to the methanol derivative .
  • Stereochemistry : Available as (R)- and (S)-enantiomers, highlighting its relevance in asymmetric synthesis .
b) 1-(Pyrrolidin-2-yl)ethan-1-ol
  • Structure: Ethanol group at the 2-position without nitrogen substituents.
  • Synthesis : Prepared via hydrogenation of 2-acetylpyrrole using Rh/Al₂O₃, yielding quantitative conversion .
  • Applications: Potential intermediate for further functionalization due to the unsubstituted nitrogen .

Aromatic and Heterocyclic Derivatives

a) [(2R)-1-(2-Aminophenyl)pyrrolidin-2-yl]methanol
  • Substituent: A 2-aminophenyl group on the nitrogen.
  • Properties : Molecular formula C₁₁H₁₆N₂O (molecular weight: 192.26 g/mol). The aromatic amine may confer fluorescence or metal-binding properties .
b) (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol
  • Structure : Incorporates a pyrimidine ring fused to a piperidine moiety.
  • Properties: Molecular formula C₁₂H₁₉N₃O₂S (molecular weight: 269.36 g/mol).

Structural and Functional Comparison Table

Compound Name Substituent (N-position) 2-Position Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol 2-Methoxyethyl Methanol C₈H₁₇NO₂ 159.23 Chiral synthesis, intermediates
{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol Tosyl Methanol C₁₃H₁₉NO₃S ~269.36 Protecting group strategies
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol Cyclopropylmethyl Methanol C₉H₁₇NO 155.13 Metabolic stability in drug design
2-(1-Methylpyrrolidin-2-yl)ethanol Methyl Ethanol C₇H₁₅NO 129.20 Asymmetric catalysis
[(2R)-1-(2-Aminophenyl)pyrrolidin-2-yl]methanol 2-Aminophenyl Methanol C₁₁H₁₆N₂O 192.26 Fluorescence probes

Key Research Findings

  • Synthetic Accessibility: Methanol derivatives like this compound are often synthesized via reductive amination or nucleophilic substitution, while sulfonyl and aromatic variants require additional steps like sulfonylation or Suzuki coupling .
  • Biological Relevance : Pyrrolidine derivatives with hydrophilic substituents (e.g., methoxyethyl) may exhibit improved water solubility, critical for drug bioavailability. In contrast, lipophilic groups (e.g., benzyl) enhance membrane permeability .
  • Chiral Applications: Enantiomerically pure forms (e.g., (S)-[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol) are valuable in asymmetric catalysis and enantioselective drug synthesis .

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